

# initial studies on testosterone buciclate for male contraception

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An In-depth Technical Guide to the Initial Studies on **Testosterone Buciclate** for Male Contraception

## Introduction

The quest for a safe, effective, and reversible male hormonal contraceptive has been a long-standing goal in reproductive medicine. A primary strategy involves the administration of exogenous androgens to suppress the hypothalamic-pituitary-gonadal (HPG) axis, thereby inhibiting spermatogenesis.<sup>[1][2]</sup> Testosterone esters have been the cornerstone of this research, aiming to maintain physiological serum testosterone levels for libido and secondary sexual characteristics while reducing intratesticular testosterone to levels insufficient for sperm production.<sup>[3]</sup> **Testosterone Buciclate** (TB), a long-acting androgen ester, emerged from a synthesis program by the World Health Organization (WHO) and the National Institute of Child Health and Human Development (NICHD) as a promising candidate.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of the initial clinical and preclinical studies that first evaluated its potential.

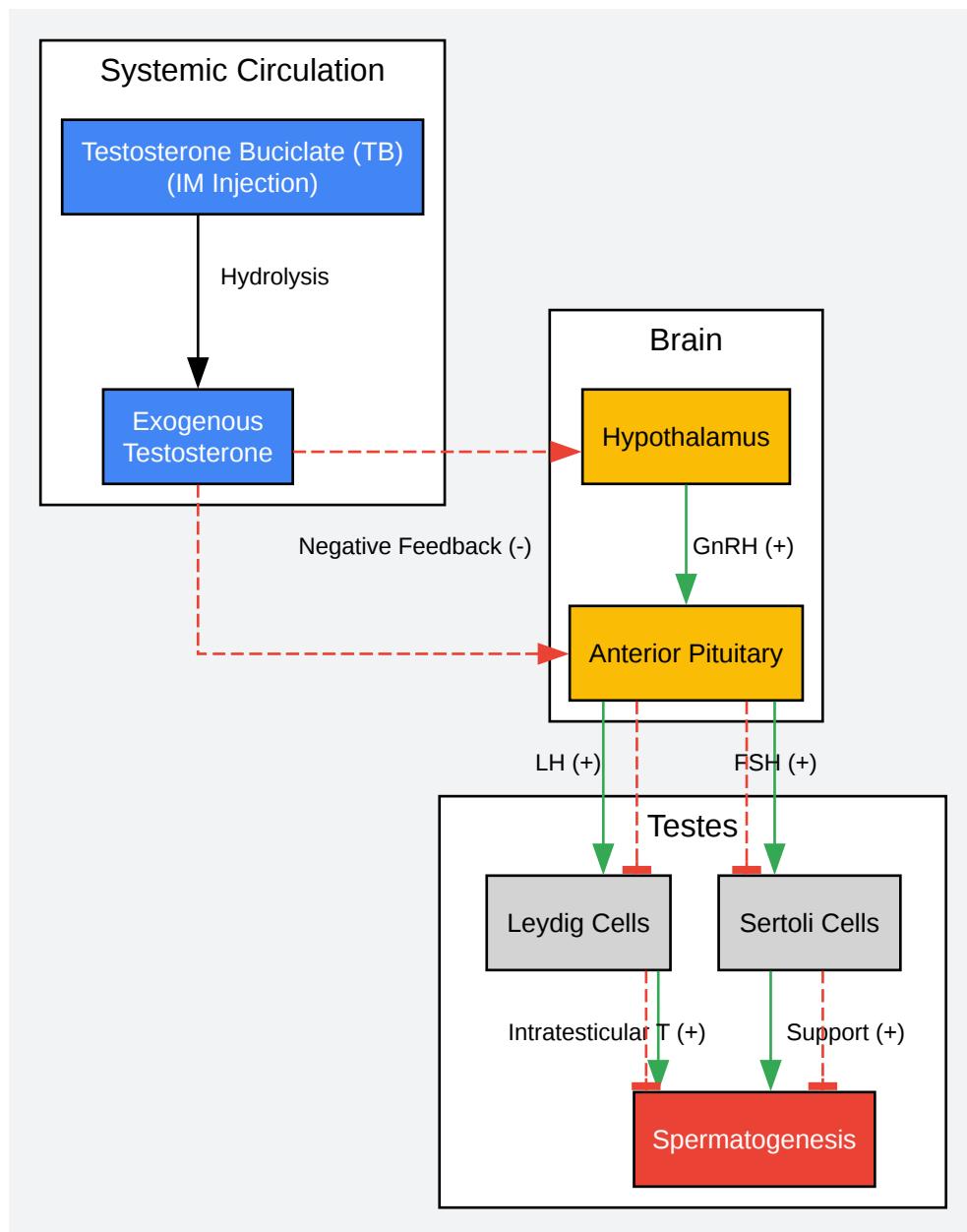
## Pharmacological Profile and Formulation

**Testosterone Buciclate** (20 Aet-1 or CDB-1781) is the C17 $\beta$  buciclate (4-butylcyclohexane-1-carboxylate) ester of testosterone.<sup>[5]</sup> It was formulated as a microcrystalline aqueous suspension intended for intramuscular depot injection, designed for a very long duration of action.<sup>[5]</sup> This formulation aimed to overcome the pharmacokinetic limitations of earlier esters

like testosterone enanthate, which required frequent injections and caused undesirable fluctuations in serum testosterone levels.[6][7]

## Mechanism of Action: HPG Axis Suppression

The contraceptive effect of **Testosterone Buciclate** is rooted in the negative feedback mechanism of the HPG axis. Administration of exogenous testosterone elevates systemic androgen levels, which inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and subsequently suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1][8] The reduction in LH diminishes testosterone production by Leydig cells within the testes, and the fall in FSH curtails its support for Sertoli cells. The resulting low intratesticular testosterone environment is insufficient to support spermatogenesis, leading to oligozoospermia or azoospermia.[9]

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**Caption:** Mechanism of HPG axis suppression by **Testosterone Buciclate**.

## Pharmacokinetics in Hypogonadal Men

The initial Phase I clinical study was crucial for establishing the pharmacokinetic profile of **Testosterone Buciclate**. This trial was conducted in men with primary hypogonadism to assess the drug's performance in an environment devoid of endogenous testosterone production.

## Experimental Protocol: Phase I Pharmacokinetic Study

- Objective: To assess the pharmacokinetics and pharmacodynamics of single intramuscular doses of **Testosterone Buciclate** in hypogonadal men.[6]
- Study Design: A randomized controlled trial involving eight male patients with primary hypogonadism.[6][10]
- Groups:
  - Group I (n=4): Received a single 200 mg IM injection of TB.[6][10]
  - Group II (n=4): Received a single 600 mg IM injection of TB.[6][10]
- Procedure: Following two control examinations, subjects received the injection. Blood samples were collected on days 1, 2, 3, 5, and 7 post-injection, and then weekly for four months.[10]
- Primary Endpoints: Serum levels of testosterone, dihydrotestosterone (DHT), estradiol, sex hormone-binding globulin (SHBG), LH, and FSH. Safety parameters including clinical chemistry, hematocrit, and prostate-specific antigen (PSA) were also monitored.[6]

## Data Presentation: Pharmacokinetic and Hormonal Response

The 600 mg dose was found to be effective in restoring and maintaining physiological androgen levels for an extended period. A key finding was the absence of an initial supraphysiological peak in testosterone levels, a common issue with other esters.[6]

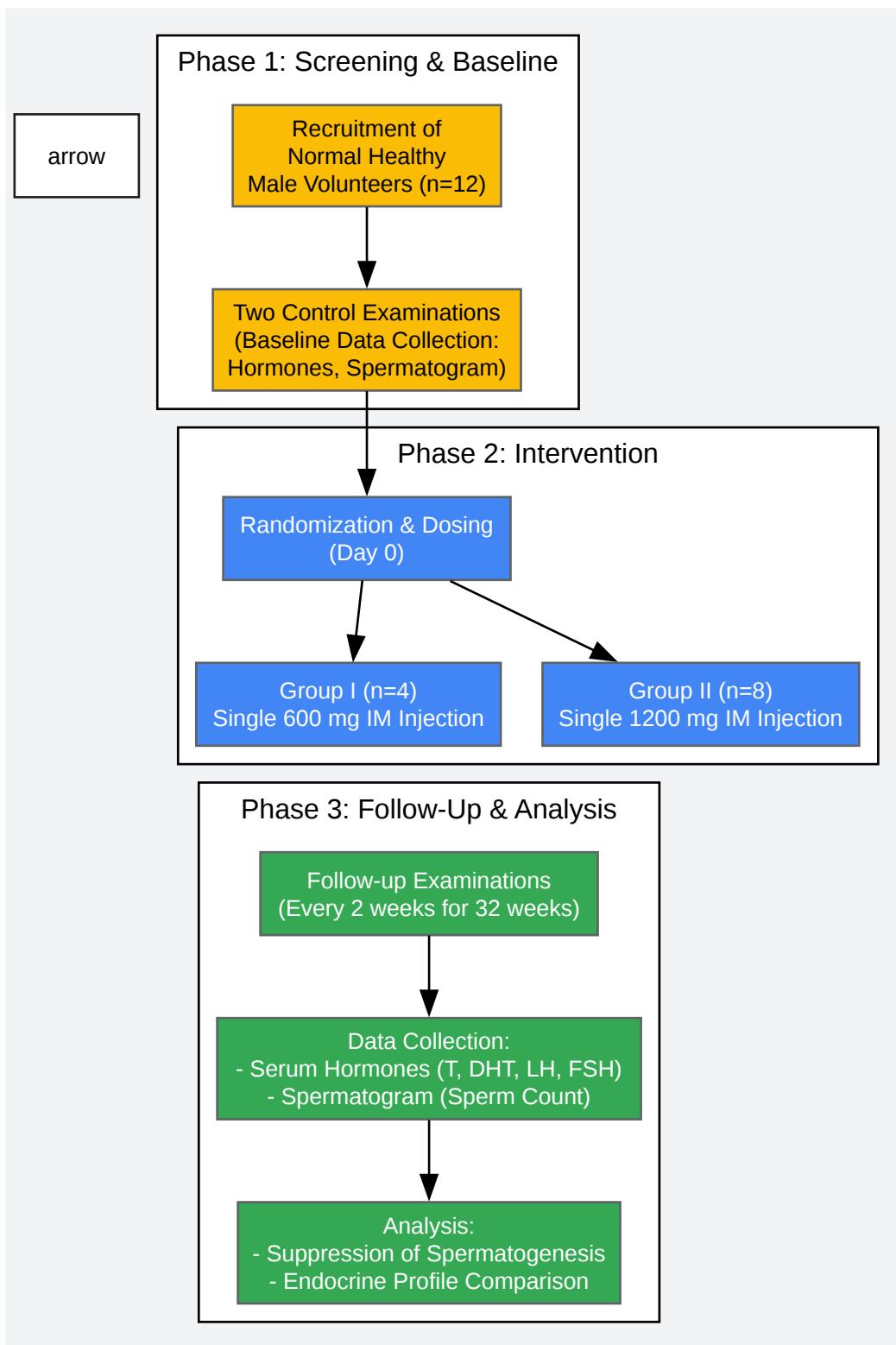
Parameter	200 mg Dose (Group I)	600 mg Dose (Group II)
Serum Androgen Levels	Did not rise to normal physiological values. <a href="#">[6]</a>	Increased significantly and were maintained in the normal range for up to 12 weeks. <a href="#">[6]</a> <a href="#">[10]</a>
Maximal Serum T Level (Cmax)	N/A	$13.1 \pm 0.9$ nmol/L (at week 6). <a href="#">[6]</a> <a href="#">[10]</a>
Terminal Elimination Half-Life (t <sub>1/2</sub> )	N/A	$29.5 \pm 3.9$ days. <a href="#">[6]</a>
Mean Residence Time (MRT)	N/A	$65.0 \pm 9.9$ days. <a href="#">[6]</a> <a href="#">[10]</a>
Gonadotropin (LH/FSH) Levels	No significant change. <a href="#">[6]</a>	Significantly suppressed. <a href="#">[6]</a> <a href="#">[10]</a>
Estradiol & SHBG Levels	Remained within normal range. <a href="#">[6]</a>	Remained within normal range. <a href="#">[6]</a>
Adverse Effects	No significant adverse effects reported. <a href="#">[6]</a>	No significant adverse effects reported; DHT slightly exceeded the upper normal limit in one patient. <a href="#">[6]</a>

Table 1: Summary of Pharmacokinetic and Pharmacodynamic Data from the Phase I Study in Hypogonadal Men. Data sourced from Behre et al., 1992.[\[6\]](#)[\[10\]](#)

## First Clinical Trial for Male Contraception

Building on the favorable pharmacokinetic profile, the first clinical trial to investigate **Testosterone Buciclate** for male contraception in healthy, eugonadal men was initiated.

## Experimental Protocol: Contraceptive Feasibility Study



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**Caption:** Experimental workflow for the first TB male contraception trial.

- Objective: To evaluate the efficacy of single intramuscular injections of **Testosterone Buciclate** in suppressing spermatogenesis in normal healthy men.[4]
- Study Design: A comparative clinical trial.[4]
- Groups:
  - Group I (n=4): Received a single 600 mg IM injection of TB.[4]
  - Group II (n=8): Received a single 1200 mg IM injection of TB.[4]
- Procedure: After two baseline control examinations, volunteers received the injection on day 0. Follow-up examinations, including blood sampling for hormone analysis and semen analysis, were conducted every two weeks for up to 32 weeks.[4]
- Primary Endpoint: Suppression of spermatogenesis to oligozoospermia (<5 million sperm/mL) or azoospermia (0 sperm/mL).[4]

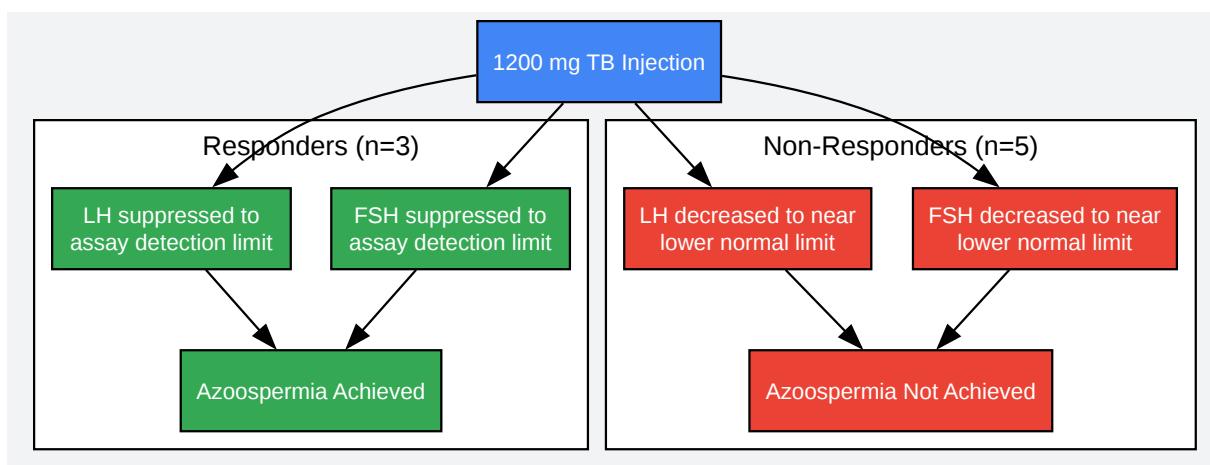
## Data Presentation: Contraceptive Efficacy and Endocrine Response

The study revealed a dose-dependent effect on spermatogenesis and highlighted a significant variation in individual responses, leading to the classification of "responders" and "non-responders."

Parameter	600 mg Dose (Group I)	1200 mg Dose (Group II)
Serum Testosterone	Remained within the normal physiological range.[4]	Remained within the normal physiological range.[4]
Serum DHT	N/A	Dose- and time-dependent increase; slightly above normal range for several weeks.[4]
Spermatogenesis Suppression	No suppression to oligozoospermia observed.[4]	3 of 8 volunteers (37.5%) achieved azoospermia.
Onset of Azoospermia	N/A	Week 10.[4]
Duration of Azoospermia	N/A	Persisted up to weeks 14, 20, and 22 in the three responders.[4]

Table 2: Hormonal and Spermatogenic Effects of Testosterone Buciclate in Normal Men. Data sourced from Behre et al., 1995.[4]

A critical outcome of this study was the endocrine distinction between men who achieved azoospermia (responders) and those who did not (non-responders) in the 1200 mg group.



[Click to download full resolution via product page](#)**Caption:** Logical relationship of endocrine response to 1200 mg TB.

Endocrine Parameter	Responders (Azoospermic)	Non-Responders
LH Suppression	Suppressed to the assay detection limits.[4]	Decreased to values near the lower limit of normal.[4]
FSH Suppression	Suppressed to the assay detection limits.[4]	Decreased to values near the lower limit of normal.[4]
Serum SHBG	Lower than non-responders.[4]	Higher than responders.[4]
Free Testosterone	Lower than non-responders.[4]	Higher than responders.[4]

Table 3: Endocrine Profile of Responders vs. Non-Responders to 1200 mg Testosterone Buciclate. Data sourced from Behre et al., 1995.[4]

These findings suggested that individual differences in the sensitivity of the HPG axis to androgen feedback are a key determinant of contraceptive efficacy for androgen-only regimens.[4]

## Preclinical Studies in Non-Human Primates

To explore the potential of combination regimens, which could enhance efficacy and allow for lower androgen doses, studies were conducted in non-human primates.

## Experimental Protocols: Primate Studies

- Bonnet Monkeys (Sharma et al., 2000): Evaluated the combination of Cyproterone Acetate (CPA), a progestin and antiandrogen, with TB. Monkeys received daily CPA (5 mg) and TB injections (40 mg or 80 mg) on days 0, 60, and 120.[11]

- Baboons (Goncharov et al., 1995): Investigated a combination of a long-acting progestogen, levonorgestrel butanoate (4 mg/kg), with TB (8 mg/kg) administered via two injections at a 3-month interval.[12]

## Data Presentation: Primate Study Outcomes

Study Species	Regimen	Key Findings
Bonnet Monkeys	Daily 5 mg CPA + 40 mg TB (every 60 days)	Induced azoospermia in all animals by 120 days, which was maintained until day 210. Spermatogenesis was reversible, returning to baseline by day 330.[11]
Bonnet Monkeys	Daily 5 mg CPA + 80 mg TB (every 60 days)	Failed to achieve consistent azoospermia; two animals remained oligozoospermic.[11]
Baboons	4 mg/kg Levonorgestrel Butanoate + 8 mg/kg TB (every 3 months)	Sperm concentration decreased from a baseline of $490 \times 10^6 / \text{mL}$ to a minimum of $17 \times 10^6 / \text{mL}$ . Azoospermia was achieved in 4 of 5 animals between weeks 10-24.[12]

Table 4: Summary of Preclinical Studies of Testosterone Buciclate Combinations in Non-Human Primates.

These primate studies demonstrated that combining **Testosterone Buciclate** with a progestin could lead to a more marked and sustained suppression of spermatogenesis than with progestogen alone, supporting the combination approach for male hormonal contraception.[11] [12]

## Conclusion and Legacy

The initial studies on **Testosterone Buciclate** established it as a very long-acting androgen with a favorable pharmacokinetic profile, notable for its lack of an initial testosterone spike.<sup>[6]</sup> The first contraceptive trial in men demonstrated proof-of-concept but also highlighted a key challenge for androgen-only regimens: the variable sensitivity of the HPG axis, resulting in inconsistent suppression of spermatogenesis.<sup>[4]</sup> While primate studies showed promise for combination therapies, the development of **Testosterone Buciclate** for male contraception ultimately stalled, as the WHO could not secure an industry partner to advance its development.<sup>[5]</sup> Consequently, research focus shifted towards other long-acting esters like testosterone undecanoate.<sup>[5]</sup> Nevertheless, the foundational research on **Testosterone Buciclate** provided invaluable data and insights that have informed the subsequent four decades of research into hormonal male contraception.

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